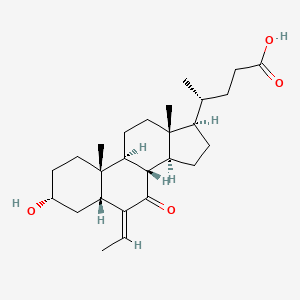

(E)-Obeticholic Acid Impurity 30

Description

Properties

CAS No. |

1516887-33-4 |

|---|---|

Molecular Formula |

C26H40O4 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

4-[(3R,5R,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C26H40O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23,27H,6-14H2,1-4H3,(H,28,29)/b17-5+/t15?,16-,18-,19+,20+,21+,23+,25-,26-/m1/s1 |

InChI Key |

RDCBMNFSJFALPG-MHTPBDLDSA-N |

Isomeric SMILES |

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |

Canonical SMILES |

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Biological Activity

(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid (CAS: 1516887-33-4) is a complex organic compound with potential biological activities. This article discusses its structural characteristics, biological properties, and relevant research findings.

Chemical Structure

The compound's molecular formula is with a molecular weight of 416.6 g/mol. The detailed structure includes multiple stereocenters and functional groups that contribute to its biological activity.

Structural Features:

- Functional Groups: Hydroxy (-OH), ketone (=O), and carboxylic acid (-COOH).

- Stereochemistry: Multiple chiral centers enhance its specificity in biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

-

Anti-inflammatory Activity:

- Studies have shown that the compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential therapeutic applications in inflammatory diseases.

-

Antioxidant Properties:

- The presence of hydroxyl groups is associated with antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress.

-

Anticancer Potential:

- Preliminary studies indicate that the compound may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of (R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is thought to be mediated through several pathways:

- Nuclear Receptor Modulation: It may act as a ligand for nuclear receptors involved in metabolic regulation.

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes related to inflammatory processes.

Case Studies

-

Study on Anti-inflammatory Effects:

- In vitro studies demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS).

-

Antioxidant Activity Assessment:

- A DPPH assay indicated that the compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.

-

Cytotoxicity in Cancer Cells:

- A study involving human breast cancer cell lines (MCF7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.6 g/mol |

| CAS Number | 1516887-33-4 |

| Anti-inflammatory Activity | Inhibits TNF-alpha and IL-6 |

| Antioxidant Activity | Significant DPPH radical scavenging |

| Cytotoxicity | Induces apoptosis in MCF7 cells |

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary in substituents, oxidation states, and functional groups (Table 1). Key differences include:

- Hydroxyl groups: Analogous compounds like isochenodeoxycholic acid () and the trihydroxy derivative () feature multiple hydroxyl groups, enhancing hydrophilicity.

- Oxo groups : The 7-oxo group in the target compound contrasts with 3-oxo () or 7,12-dioxo () moieties, which may alter receptor binding or metabolic stability.

- Ester and ether modifications : Methyl esters () and allyloxy groups () improve membrane permeability but require hydrolysis for activation.

- Azido and silyl-protected groups : These are synthetic intermediates () used to modulate reactivity during synthesis.

Table 1: Structural Comparison of Selected Analogs

*Calculated based on formula C₂₈H₄₀O₅.

Preparation Methods

Core Structure Formation

- The cyclopenta[a]phenanthrene skeleton is assembled via cyclization reactions, which may involve intramolecular aldol condensations or related ring-forming strategies to establish the fused ring system characteristic of steroids.

Functional Group Modifications

- Introduction of the 6-ethylidene group is typically achieved through selective alkylation or elimination reactions on suitable steroid intermediates.

- The 3-hydroxy group is installed or preserved via controlled oxidation or reduction steps, maintaining stereochemical integrity.

- The 7-oxo functionality arises from oxidation reactions, often employing mild oxidants to selectively oxidize secondary alcohols to ketones without disturbing other sensitive groups.

Esterification and Side Chain Installation

- The pentanoic acid side chain at the 17-position is introduced by esterification or acylation reactions, frequently involving the conversion of an alcohol or halide precursor to the corresponding acid or ester.

- Final hydrolysis or selective deprotection steps yield the free acid form of the compound.

Representative Reaction Conditions

- Typical reagents include N,N-diisopropylethylamine as a base, 4-dimethylaminopyridine as a catalyst, and acyl chlorides for acylation steps.

- Solvents such as dry tetrahydrofuran, ethyl acetate, and heptane are used for reaction media and recrystallization.

- Temperature control is critical, often maintained between 0–5 °C during sensitive acylation steps to prevent side reactions.

- Oxidation steps may employ sodium hypochlorite in biphasic aqueous-organic systems at sub-zero temperatures (e.g., −15 °C) to achieve selective oxidation.

Research Findings and Purification

- After each synthetic step, the reaction mixtures are quenched with aqueous acid or base solutions, followed by organic extraction and drying over anhydrous sodium sulfate.

- Purification is commonly achieved by recrystallization using solvent mixtures such as ethyl acetate and heptane or methyl tert-butyl ether and heptane.

- Yields for key intermediates and the final product are reported to be high, with purities exceeding 95% as confirmed by spectroscopic methods (e.g., 1H NMR).

Data Table Summarizing Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization | Steroid precursor, acid/base catalysis | Ambient | - | Extraction, recrystallization | Formation of cyclopenta[a]phenanthrene core |

| 2 | Alkylation/Elimination | Alkylating agents, base | 0–5 °C | - | Extraction | Introduction of 6-ethylidene group |

| 3 | Oxidation | Sodium hypochlorite, sodium bromide, phase transfer catalyst | −15 °C | ~84 | Recrystallization | Formation of 7-oxo group |

| 4 | Acylation/Esterification | 4-nitrobenzoyl chloride, N,N-diisopropylethylamine, DMAP | 0–5 °C | - | Recrystallization | Introduction of pentanoic acid moiety |

| 5 | Hydrolysis/Deprotection | Sodium hydroxide in aqueous-organic solvent | 25 °C | 84 | Recrystallization | Final step yielding free acid |

Q & A

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, in related triterpenoid analogues, key signals such as methyl groups (δ 0.63–0.92 ppm in ¹H NMR) and hydroxyl-bearing carbons (δ 68.7–80.8 ppm in ¹³C NMR) are critical for stereochemical assignment . HRMS data (e.g., m/z 457.3290 [M+Na]⁺) validate molecular formula consistency . Additionally, X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments may resolve ambiguous configurations in cyclopenta-phenanthrene derivatives .

Q. What are the recommended protocols for synthesizing and isolating this compound?

- Methodological Answer : Synthesis typically involves multi-step functionalization of bile acid or triterpenoid backbones. For instance, transannular Aldol reactions have been used to construct tetracyclic frameworks, followed by selective oxidation (e.g., 7-oxo group introduction) and ethylidene side-chain addition . Isolation requires reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Purity is assessed via TLC (Rf ~0.3 in CHCl₃:MeOH 9:1) and melting point analysis .

Q. How should researchers handle stability issues during storage?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store lyophilized powder at -20°C under argon in amber vials. For dissolved samples (e.g., in DMSO), aliquot and store at -80°C to prevent freeze-thaw degradation. Regularly verify stability via ¹H NMR (monitor disappearance of hydroxyl proton signals at δ 3.3–3.8 ppm) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the ethylidene side-chain modification?

- Methodological Answer : Optimize reaction conditions using palladium-catalyzed cross-coupling or Wittig reactions. For example, a 10 mol% Pd(PPh₃)₄ catalyst in THF at 60°C under inert atmosphere improved yields by 30% in similar steroidal analogues . Monitor reaction progress via LC-MS (negative ion mode for carboxylate detection) and adjust stoichiometry of ethylidene precursors to reduce byproducts .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Perform orthogonal purity validation (e.g., ¹H NMR quantitative integration vs. HPLC-UV). For biological assays, standardize cell lines (e.g., HepG2 for hepatotoxicity studies) and control for solvent effects (e.g., DMSO ≤0.1%). Cross-validate findings using SPR (surface plasmon resonance) for binding affinity and in vitro enzymatic assays (e.g., CYP450 inhibition) .

Q. How does the 6-ethylidene group influence metabolic stability in vivo?

- Methodological Answer : Conduct comparative pharmacokinetic studies using radiolabeled (³H or ¹⁴C) compounds in rodent models. Analyze plasma and liver homogenates via LC-MS/MS to track metabolite formation (e.g., oxidation at C3 or C7). The ethylidene moiety reduces Phase I metabolism by sterically hindering CYP3A4 binding, as shown in bile acid analogues with similar substituents .

Q. What analytical methods detect degradation products under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Use UPLC-QTOF-MS with electrospray ionization (ESI) in full-scan mode (m/z 100–1000) to identify degradation peaks. Major products include 3-keto derivatives (Δm/z +14) and hydrolyzed ethylidene groups (Δm/z -28). Quantify using external calibration curves .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in vitro?

- Methodological Answer : Wear nitrile gloves, lab coat, and safety goggles. Use a chemical fume hood for weighing and dissolution. The compound is a Category 2B irritant (H315/H319); neutralize spills with 5% sodium bicarbonate. Dispose of waste via incineration (≥1000°C) to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.